Cas no 2098103-23-0 (2-(3-(Hydroxymethyl)-4-methylpyrrolidin-1-yl)benzoic acid)

2-(3-(Hydroxymethyl)-4-methylpyrrolidin-1-yl)benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- AKOS026710763
- F1907-6394
- 2-[3-(hydroxymethyl)-4-methylpyrrolidin-1-yl]benzoic acid
- 2-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)benzoic acid
- 2098103-23-0
- 2-(3-(Hydroxymethyl)-4-methylpyrrolidin-1-yl)benzoic acid
-
- Inchi: 1S/C13H17NO3/c1-9-6-14(7-10(9)8-15)12-5-3-2-4-11(12)13(16)17/h2-5,9-10,15H,6-8H2,1H3,(H,16,17)
- InChI Key: ZKCBXLOVURUREL-UHFFFAOYSA-N
- SMILES: OCC1CN(C2C=CC=CC=2C(=O)O)CC1C
Computed Properties
- Exact Mass: 235.12084340g/mol
- Monoisotopic Mass: 235.12084340g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 282
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 60.8Ų
- XLogP3: 1.7
2-(3-(Hydroxymethyl)-4-methylpyrrolidin-1-yl)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-6394-1g |
2-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)benzoic acid |
2098103-23-0 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
Life Chemicals | F1907-6394-5g |
2-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)benzoic acid |
2098103-23-0 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
TRC | H169171-500mg |
2-(3-(Hydroxymethyl)-4-methylpyrrolidin-1-yl)benzoic Acid |
2098103-23-0 | 500mg |
$ 365.00 | 2022-06-04 | ||
Life Chemicals | F1907-6394-2.5g |
2-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)benzoic acid |
2098103-23-0 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
Life Chemicals | F1907-6394-10g |
2-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)benzoic acid |
2098103-23-0 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
Life Chemicals | F1907-6394-0.25g |
2-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)benzoic acid |
2098103-23-0 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
TRC | H169171-1g |
2-(3-(Hydroxymethyl)-4-methylpyrrolidin-1-yl)benzoic Acid |
2098103-23-0 | 1g |
$ 570.00 | 2022-06-04 | ||
Life Chemicals | F1907-6394-0.5g |
2-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)benzoic acid |
2098103-23-0 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
TRC | H169171-100mg |
2-(3-(Hydroxymethyl)-4-methylpyrrolidin-1-yl)benzoic Acid |
2098103-23-0 | 100mg |
$ 95.00 | 2022-06-04 |
2-(3-(Hydroxymethyl)-4-methylpyrrolidin-1-yl)benzoic acid Related Literature
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
3. Book reviews
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
Additional information on 2-(3-(Hydroxymethyl)-4-methylpyrrolidin-1-yl)benzoic acid
Introduction to 2-(3-(Hydroxymethyl)-4-methylpyrrolidin-1-yl)benzoic acid (CAS No. 2098103-23-0)
2-(3-(Hydroxymethyl)-4-methylpyrrolidin-1-yl)benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2098103-23-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a benzoic acid core linked to a pyrrolidine ring with hydroxymethyl and methyl substituents, has garnered attention due to its structural complexity and potential biological activities. The unique arrangement of functional groups in this compound suggests a multifaceted role in drug discovery and development, particularly in the context of modulating biological pathways relevant to human health.
The structural framework of 2-(3-(Hydroxymethyl)-4-methylpyrrolidin-1-yl)benzoic acid consists of a benzene ring substituted with a carboxylic acid group at the second position, connected to a pyrrolidine derivative. The pyrrolidine ring is further modified with a hydroxymethyl group at the third position and a methyl group at the fourth position. This specific configuration imparts distinct chemical properties that make the compound a promising candidate for further investigation in various therapeutic areas.
In recent years, there has been growing interest in developing small-molecule inhibitors that target enzymes and receptors involved in inflammatory and metabolic diseases. The benzoic acid moiety is well-known for its pharmacological properties, including anti-inflammatory, analgesic, and antioxidant effects. Additionally, the pyrrolidine scaffold is frequently encountered in bioactive molecules, particularly in drugs targeting central nervous system disorders and cardiovascular diseases. The presence of both hydroxymethyl and methyl groups in the pyrrolidine ring may enhance the compound's ability to interact with biological targets, potentially leading to improved binding affinity and efficacy.
One of the most compelling aspects of 2-(3-(Hydroxymethyl)-4-methylpyrrolidin-1-yl)benzoic acid is its potential as a lead compound for drug development. The compound's structural features suggest that it may exhibit inhibitory activity against various enzymes implicated in disease pathogenesis. For instance, studies have shown that benzoic acid derivatives can modulate the activity of cyclooxygenase (COX) enzymes, which are key players in inflammation. Furthermore, the pyrrolidine moiety has been identified as a pharmacophore in several drugs that target neurotransmitter receptors, indicating that this compound may have applications in treating neurological disorders.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds with high accuracy before conducting expensive wet-lab experiments. These computational tools have been instrumental in identifying potential binding interactions between 2-(3-(Hydroxymethyl)-4-methylpyrrolidin-1-yl)benzoic acid and biological targets such as enzymes and receptors. Preliminary simulations suggest that this compound may bind to COX-2, an enzyme widely implicated in inflammatory responses, as well as to certain neurotransmitter receptors involved in pain perception.
The synthesis of 2-(3-(Hydroxymethyl)-4-methylpyrrolidin-1-yl)benzoic acid presents an interesting challenge due to its complex structural features. However, modern synthetic methodologies have made it possible to construct such molecules with high precision and yield. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenation have been employed to introduce the necessary functional groups into the pyrrolidine ring. These synthetic approaches not only ensure the purity of the final product but also allow for modifications that can fine-tune its biological activity.
In vitro studies have begun to explore the potential pharmacological effects of 2-(3-(Hydroxymethyl)-4-methylpyrrolidin-1-yl)benzoic acid. Initial experiments have shown that this compound exhibits inhibitory activity against COX-2 at concentrations comparable to those of known anti-inflammatory drugs. Additionally, preliminary toxicity assays indicate that the compound is well-tolerated at these concentrations, suggesting its potential for further development into a therapeutic agent. Further studies are needed to evaluate its efficacy and safety profile in animal models and eventually in human clinical trials.
The development of new drugs is often hampered by issues related to drug resistance and side effects. However, compounds like 2-(3-(Hydroxymethyl)-4-methylpyrrolidin-1-yl)benzoic acid offer a promising alternative by targeting multiple pathways simultaneously. This polypharmacological approach has been successfully employed in treating complex diseases such as cancer and HIV infection. By modulating multiple targets involved in disease pathogenesis, this compound may provide a more comprehensive therapeutic effect compared to traditional single-target drugs.
The future prospects for 2-(3-(Hydroxymethyl)-4-methylpyrrolidin-1-yl)benzoic acid are bright, with ongoing research aimed at optimizing its pharmacological properties and exploring new therapeutic applications. Advances in drug delivery systems may also enhance its efficacy by improving bioavailability and targeting specificity. Collaborative efforts between academic researchers and pharmaceutical companies will be crucial in translating these findings into tangible therapeutic benefits for patients worldwide.
2098103-23-0 (2-(3-(Hydroxymethyl)-4-methylpyrrolidin-1-yl)benzoic acid) Related Products
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)




